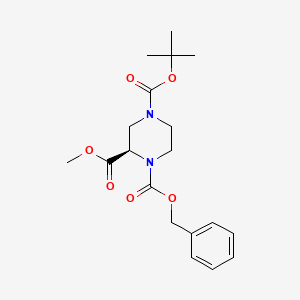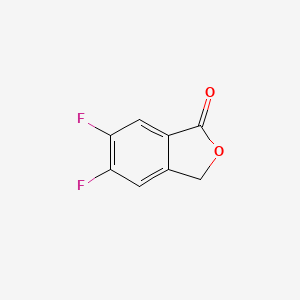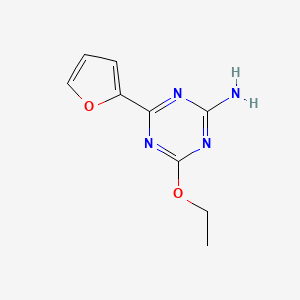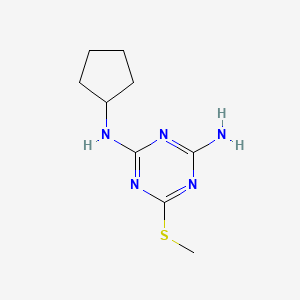
N~2~-Cyclopentyl-6-(methylsulfanyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a cyclopentyl group, a methylthio group, and two amino groups attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyclopentylamine with 2,4-dichloro-6-(methylthio)-1,3,5-triazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine can be scaled up by using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced to a dihydrotriazine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride; reaction conditionsreflux in anhydrous ether.
Substitution: Alkyl halides, acyl chlorides; reaction conditionspresence of a base like triethylamine, room temperature to 60°C.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex triazine derivatives, which can be used as ligands in coordination chemistry or as intermediates in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit the growth of unwanted plants and pests.
Mecanismo De Acción
The mechanism of action of N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes involved in essential metabolic processes, leading to the disruption of cellular functions. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
2-Cyclopentyl-6-methoxy-isonicotinic acid: Used as an intermediate in the synthesis of pyridine derivatives with immunomodulating properties.
N2-Cyclopentyl-6-methyl-pyridine-2,3-diamine:
5-Bromo-N2-cyclopentyl-6-methyl-pyridine-2,3-diamine:
The uniqueness of N2-Cyclopentyl-6-(methylthio)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
88866-17-5 |
|---|---|
Fórmula molecular |
C9H15N5S |
Peso molecular |
225.32 g/mol |
Nombre IUPAC |
2-N-cyclopentyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H15N5S/c1-15-9-13-7(10)12-8(14-9)11-6-4-2-3-5-6/h6H,2-5H2,1H3,(H3,10,11,12,13,14) |
Clave InChI |
BXSFXRPIMXZBAQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC(=N1)NC2CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


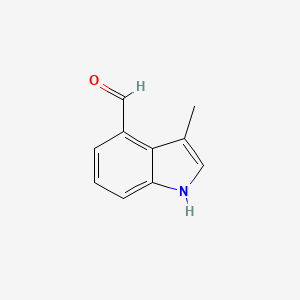
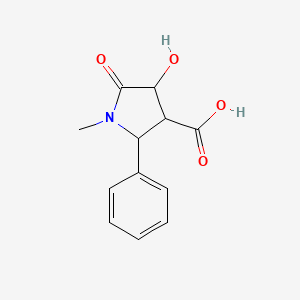
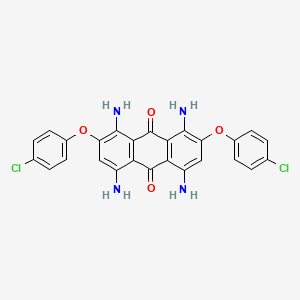
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)

![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)
![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)
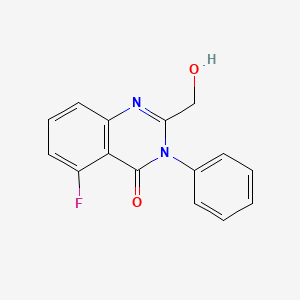
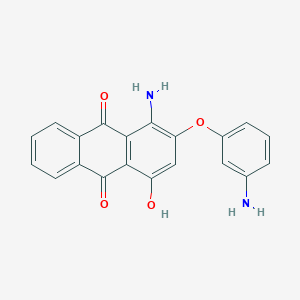
![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
